

Methylscopolamine Bromide: A Quaternary Ammonium Antimuscarinic Agent - A Technical Guide

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Compound of Interest

Compound Name: *Methylscopolamine bromide*

Cat. No.: *B10763363*

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Introduction

Methylscopolamine bromide is a peripherally acting antimuscarinic agent, classified as a quaternary ammonium compound.[1] Its chemical structure, derived from the methylation of scopolamine, imparts a permanent positive charge, which significantly influences its pharmacokinetic and pharmacodynamic properties.[2][3] This technical guide provides an in-depth overview of **methylscopolamine bromide**, focusing on its core chemical and pharmacological characteristics, analytical methodologies, and relevant experimental protocols.

Physicochemical Properties

Methylscopolamine bromide is a white or almost white crystalline powder.[4][5] Its quaternary ammonium structure renders it highly polar and freely soluble in water.[4][6]

Property	Value	Reference
Chemical Formula	C ₁₈ H ₂₄ BrNO ₄	[7]
Molecular Weight	398.30 g/mol	[8]
Melting Point	Approximately 225°C with decomposition	[4]
Solubility	Freely soluble in water; slightly soluble in alcohol; insoluble in acetone and chloroform.[4]	[4][6]
Appearance	White crystals or a white, odorless crystalline powder.[4][5]	[4][5]
pKa	Not applicable (quaternary ammonium compound)	
LogP	-2.58	[3]

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

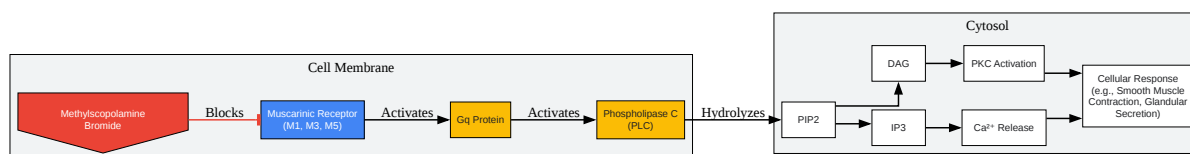
Methylscopolamine bromide exerts its pharmacological effects by acting as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs).[2][9] These receptors are G-protein coupled receptors (GPCRs) that are subdivided into five subtypes (M1-M5).[10] **Methylscopolamine bromide** blocks the binding of the endogenous neurotransmitter, acetylcholine, to these receptors, thereby inhibiting parasympathetic nerve stimulation.[9]

The antagonism of muscarinic receptors by **methylscopolamine bromide** leads to a variety of physiological effects, including reduced gastrointestinal motility and secretion, mydriasis (pupil dilation), and inhibition of salivary and sweat gland secretion.[2] Due to its quaternary ammonium structure, it has limited ability to cross the blood-brain barrier, resulting in predominantly peripheral anticholinergic effects with minimal central nervous system involvement.[11]

Signaling Pathways

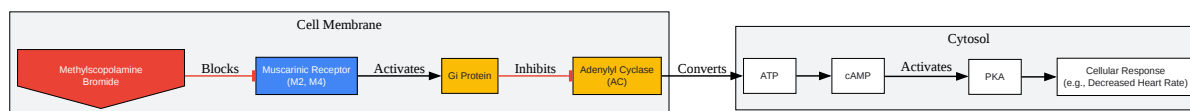
Muscarinic receptors are coupled to different G-protein signaling pathways. M1, M3, and M5 receptors primarily couple to Gq proteins, while M2 and M4 receptors couple to Gi proteins.[10]

- Gq-Coupled Pathway (M1, M3, M5): Antagonism of these receptors by **methylscopolamine bromide** inhibits the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This blockade prevents the subsequent increase in intracellular calcium and activation of protein kinase C (PKC).[1]
- Gi-Coupled Pathway (M2, M4): By blocking these receptors, **methylscopolamine bromide** prevents the inhibition of adenylyl cyclase, thereby indirectly maintaining levels of cyclic adenosine monophosphate (cAMP).[12]



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Gq-Coupled Muscarinic Receptor Signaling Pathway Blockade



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Gi-Coupled Muscarinic Receptor Signaling Pathway Blockade

Receptor Binding Affinity

As a non-selective muscarinic antagonist, **methyIscolamine bromide** exhibits affinity for all five muscarinic receptor subtypes. The reported binding affinities (K_i) can vary depending on the tissue and experimental conditions.

Receptor Subtype	K_i (nM) - Approximate	Reference
M1	High Affinity	[9] [13]
M2	High Affinity	[3] [14]
M3	High Affinity	[15]
M4	High Affinity	[14]
M5	High Affinity (Inferred)	[10]

Note: Specific K_i values for all subtypes are not consistently reported in a single study. The table reflects the general high-affinity, non-selective nature of the compound.

Pharmacokinetics

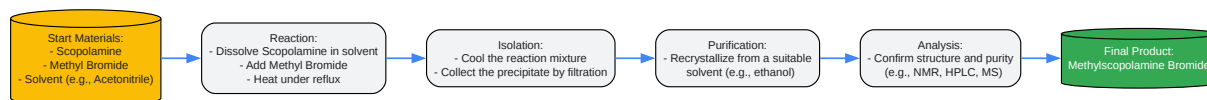
The quaternary ammonium structure of **methyIscolamine bromide** significantly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.

Parameter	Description	Reference
Absorption	Poor and variable oral absorption (10-25%) due to its high polarity and permanent charge.[4]	[4][11]
Distribution	Primarily restricted to the periphery, with limited ability to cross the blood-brain barrier. [11]	[11]
Metabolism	Primarily metabolized in the liver.[16]	[16]
Excretion	Excreted in the urine as unchanged drug and metabolites, and in the feces as unabsorbed drug.[11]	[11]
Onset of Action	Approximately 1 hour after oral administration.	[4]
Duration of Action	4 to 6 hours.	[4]
Tmax (Oral)	Not consistently reported.	
Cmax (Oral)	Not consistently reported.	
AUC (Oral)	Not consistently reported.	

Experimental Protocols

Synthesis of Methylscopolamine Bromide

The synthesis of **methylscopolamine bromide** is typically achieved through the quaternization of scopolamine with a methylating agent, such as methyl bromide.[3]



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General Workflow for **Methyloscopolamine Bromide** Synthesis

Detailed Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve scopolamine in a suitable solvent (e.g., acetonitrile).
- **Addition of Methylating Agent:** Add methyl bromide to the solution. The reaction is typically performed under an inert atmosphere.
- **Reaction Conditions:** Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction, which can be monitored by thin-layer chromatography (TLC).
- **Isolation:** After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain pure **methyloscopolamine bromide**.
- **Characterization:** Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of **methyloscopolamine bromide** in pharmaceutical formulations are commonly determined using a validated HPLC method, such as the one described in the

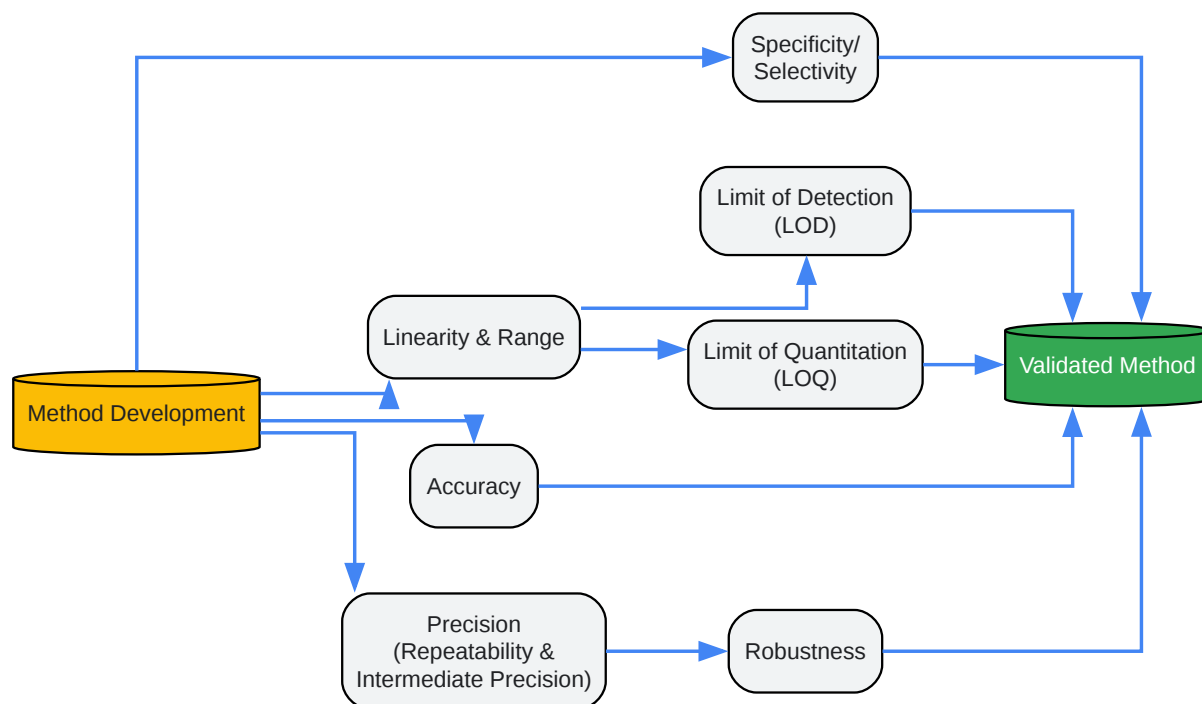
United States Pharmacopeia (USP).[\[17\]](#)

Chromatographic Conditions (Based on USP monograph):

Parameter	Specification
Column	L1 packing (C18)
Mobile Phase	A gradient mixture of a buffer solution (e.g., sodium 1-hexanesulfonate and monobasic potassium phosphate) and acetonitrile. [17]
Flow Rate	Typically 1.0 - 2.0 mL/min
Detection	UV at 210 nm [5]
Injection Volume	10-20 µL
Column Temperature	Ambient or controlled

Methodology:

- Standard Preparation: Accurately weigh and dissolve a known amount of USP **Methylscopolamine Bromide** Reference Standard in the mobile phase to prepare a standard solution of known concentration.
- Sample Preparation: For tablets, accurately weigh and finely powder a number of tablets. Transfer a portion of the powder, equivalent to a known amount of **methylscopolamine bromide**, to a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution before injection.
- Chromatography: Inject equal volumes of the standard and sample preparations into the chromatograph.
- Analysis: Compare the peak area of **methylscopolamine bromide** in the sample chromatogram to that in the standard chromatogram to calculate the quantity of the drug in the sample.



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Workflow for Analytical Method Validation

Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity (K_i) of **methylscopolamine bromide** for muscarinic receptors.[12]

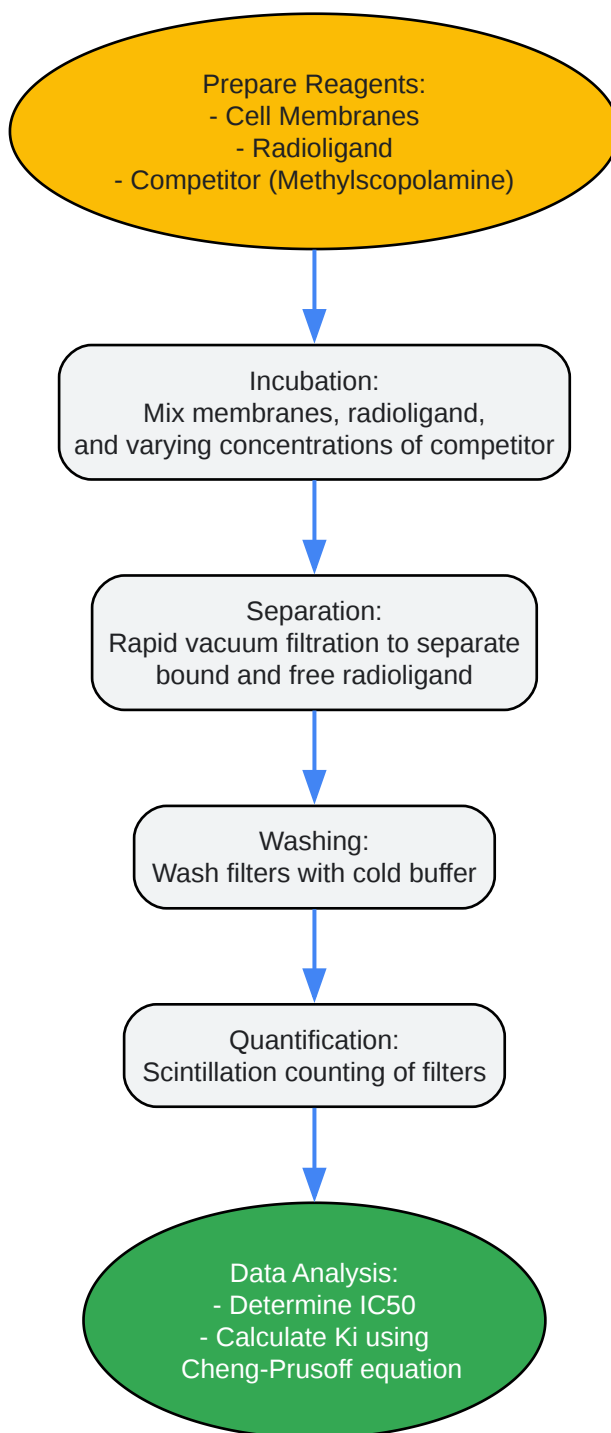
Materials:

- Cell membranes expressing the muscarinic receptor subtype of interest.
- Radioligand (e.g., [^3H]-N-methylscopolamine).
- **Methylscopolamine bromide** (unlabeled competitor).
- Assay buffer.
- Filtration apparatus and glass fiber filters.

- Scintillation counter and cocktail.

Methodology:

- Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled **methylscopolamine bromide**.
- Equilibrium: Allow the binding to reach equilibrium.
- Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
- Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Counting: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of **methylscopolamine bromide**. The IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) is determined and converted to the K_i value using the Cheng-Prusoff equation.



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Experimental Workflow for a Competitive Radioligand Binding Assay

Conclusion

Methylscopolamine bromide is a well-characterized quaternary ammonium antimuscarinic agent with established peripheral anticholinergic effects. Its distinct physicochemical properties, resulting from its permanent positive charge, dictate its pharmacokinetic profile, limiting its systemic absorption and central nervous system penetration. The detailed experimental protocols for its synthesis, analysis, and receptor binding provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology. A thorough understanding of its mechanism of action at the molecular level, particularly its interaction with the various muscarinic receptor subtypes and their downstream signaling pathways, is crucial for its continued therapeutic application and the development of novel, more selective antimuscarinic agents.

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